Cas no 1804240-78-5 (Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)

Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate
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- インチ: 1S/C14H17BrO4/c1-3-19-13(16)5-4-10-6-11(9-15)8-12(7-10)14(17)18-2/h6-8H,3-5,9H2,1-2H3
- InChIKey: AXCNRWMQAODQPF-UHFFFAOYSA-N
- SMILES: BrCC1=CC(C(=O)OC)=CC(=C1)CCC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 8
- 複雑さ: 306
- トポロジー分子極性表面積: 52.6
- XLogP3: 2.8
Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014057-1g |
Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate |
1804240-78-5 | 97% | 1g |
1,579.40 USD | 2021-05-31 |
Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoateに関する追加情報
Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate (CAS No. 1804240-78-5): A Comprehensive Overview in Modern Chemical Biology
Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate, identified by its CAS number 1804240-78-5, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of both bromomethyl and ethoxy-3-oxopropyl substituents makes it a versatile intermediate for the development of more complex pharmacophores.
The bromomethyl group in Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate is particularly noteworthy, as it serves as a reactive handle for further functionalization. This reactivity is exploited in various synthetic pathways, enabling the construction of biologically active molecules. The benzoate core, combined with the aliphatic side chain containing the ethoxy-3-oxopropyl moiety, contributes to the compound's overall stability and solubility profile, making it suitable for a wide range of biochemical assays.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate has emerged as a valuable building block in this context. Its structural motifs are reminiscent of several known bioactive compounds, suggesting that derivatives of this molecule may exhibit promising pharmacological properties. For instance, studies have shown that benzoate derivatives can interact with various biological targets, including enzymes and receptors, thereby modulating cellular processes.
The synthesis of Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the bromomethyl group typically involves halogenation reactions, while the attachment of the ethoxy-3-oxopropyl side chain often necessitates condensation or coupling reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
The compound's potential applications extend beyond traditional drug development. It has been explored as a key intermediate in the synthesis of agrochemicals and specialty chemicals. The ability to modify both the aromatic and aliphatic portions of the molecule allows for the creation of a diverse library of derivatives with tailored properties. This flexibility is particularly valuable in industrial settings where specific chemical characteristics are required for optimal performance.
Recent advancements in computational chemistry have further enhanced the utility of Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective derivatives. These simulations have revealed that small modifications to the molecule can significantly alter its binding affinity and selectivity, paving the way for rationally designed therapeutics.
In conclusion, Methyl 3-(bromomethyl)-5-(3-ethoxy-3-oxopropyl)benzoate (CAS No. 1804240-78-5) represents a fascinating compound with broad applications in chemical biology and synthetic chemistry. Its unique structural features and reactivity make it an invaluable tool for drug discovery and material science. As research continues to uncover new ways to leverage this molecule, its importance is likely to grow even further.
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